molecular formula C10H16O4 B8579859 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one

Cat. No.: B8579859
M. Wt: 200.23 g/mol
InChI Key: FCQCREMSMMCJTA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a dimethoxyacetyl group at the 2-position of the cyclohexanone ring. This compound belongs to the broader class of asymmetrical mono-carbonyl analogs of curcumin (AMACs), which are synthesized via aldol condensation reactions between cyclohexanone derivatives and aromatic aldehydes or other electrophilic partners under acidic or basic conditions . The dimethoxyacetyl moiety introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents .

Aldol condensation: Cyclohexanone reacts with dimethoxyacetyl chloride or equivalent electrophiles in the presence of a base (e.g., NaOH) to form the α,β-unsaturated ketone intermediate .

Acid-catalyzed cyclization: Further functionalization under acidic conditions stabilizes the conjugated system .

The compound’s structural features, such as the electron-withdrawing dimethoxy group, influence its reactivity in nucleophilic additions and its stability under physiological conditions.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(2,2-dimethoxyacetyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O4/c1-13-10(14-2)9(12)7-5-3-4-6-8(7)11/h7,10H,3-6H2,1-2H3

InChI Key

FCQCREMSMMCJTA-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1CCCCC1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one typically involves the acylation of cyclohexanone with 2,2-dimethoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents at 2-Position Molecular Weight Melting Point (°C) Key Applications/Properties References
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one Dimethoxyacetyl group ~228.25* Not reported Potential anti-inflammatory activity
2-(Difluoroacetyl)cyclohexan-1-one Difluoroacetyl group 190.15 Not reported Fluorinated analog for drug design
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl group 208.69 Not reported Precursor for ketamine analogs
2-(Dimethylaminomethyl)cyclohexan-1-one Dimethylaminomethyl group 167.21 Liquid (room temp.) Neuromodulatory applications
(2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one Bis-arylidene groups 334.37 149–151 Antioxidant and anti-inflammatory

*Calculated based on molecular formula C₁₀H₁₆O₄.

Physicochemical Properties

  • Solubility : The dimethoxyacetyl group improves water solubility relative to 2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one , which is lipophilic and stored as a liquid .
  • Stability : Halogenated analogs like 2-(difluoroacetyl)cyclohexan-1-one are more stable under acidic conditions than their methoxy counterparts, which may undergo demethylation .

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